molecular formula C14H25BO2 B13550575 4,4,5,5-Tetramethyl-2-[(2-methylcyclohexylidene)methyl]-1,3,2-dioxaborolane

4,4,5,5-Tetramethyl-2-[(2-methylcyclohexylidene)methyl]-1,3,2-dioxaborolane

Cat. No.: B13550575
M. Wt: 236.16 g/mol
InChI Key: CFKHBGIWGPUIHM-BENRWUELSA-N
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Description

4,4,5,5-Tetramethyl-2-[(2-methylcyclohexylidene)methyl]-1,3,2-dioxaborolane is an organic compound with the molecular formula C14H25BO2. It is a boronic ester derivative, which is widely used in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4,5,5-Tetramethyl-2-[(2-methylcyclohexylidene)methyl]-1,3,2-dioxaborolane typically involves the reaction of pinacol with boronic acid derivatives. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the boronic ester .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves the use of advanced purification techniques such as recrystallization and chromatography to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

4,4,5,5-Tetramethyl-2-[(2-methylcyclohexylidene)methyl]-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include halides, oxidizing agents like hydrogen peroxide, and reducing agents such as lithium aluminum hydride. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions include boronic acids, boranes, and substituted boronic esters. These products are valuable intermediates in organic synthesis .

Scientific Research Applications

4,4,5,5-Tetramethyl-2-[(2-methylcyclohexylidene)methyl]-1,3,2-dioxaborolane has a wide range of applications in scientific research:

    Chemistry: It is used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

    Biology: The compound is used in the synthesis of biologically active molecules.

    Medicine: It is employed in the development of pharmaceuticals, particularly in the synthesis of drug intermediates.

    Industry: The compound is used in the production of polymers and advanced materials

Mechanism of Action

The mechanism of action of 4,4,5,5-Tetramethyl-2-[(2-methylcyclohexylidene)methyl]-1,3,2-dioxaborolane involves the formation of boron-carbon bonds. The boron atom in the compound acts as a Lewis acid, facilitating the formation of carbon-carbon bonds through nucleophilic attack. This mechanism is crucial in Suzuki-Miyaura cross-coupling reactions, where the compound serves as a boronic ester donor .

Comparison with Similar Compounds

Similar Compounds

    4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: A simpler boronic ester with similar reactivity.

    2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Another boronic ester used in similar reactions.

    Phenylboronic acid: A widely used boronic acid in organic synthesis.

Uniqueness

4,4,5,5-Tetramethyl-2-[(2-methylcyclohexylidene)methyl]-1,3,2-dioxaborolane is unique due to its specific structure, which provides steric hindrance and enhances its stability. This makes it particularly useful in reactions requiring high selectivity and stability .

Properties

Molecular Formula

C14H25BO2

Molecular Weight

236.16 g/mol

IUPAC Name

4,4,5,5-tetramethyl-2-[(Z)-(2-methylcyclohexylidene)methyl]-1,3,2-dioxaborolane

InChI

InChI=1S/C14H25BO2/c1-11-8-6-7-9-12(11)10-15-16-13(2,3)14(4,5)17-15/h10-11H,6-9H2,1-5H3/b12-10-

InChI Key

CFKHBGIWGPUIHM-BENRWUELSA-N

Isomeric SMILES

B1(OC(C(O1)(C)C)(C)C)/C=C\2/CCCCC2C

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C=C2CCCCC2C

Origin of Product

United States

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